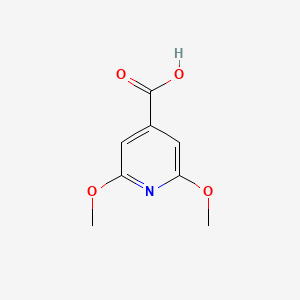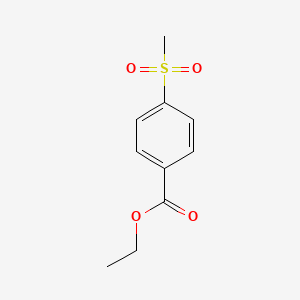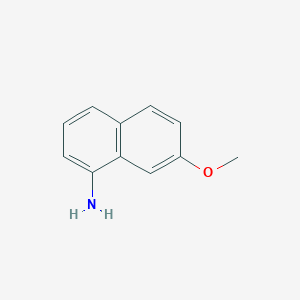
2-(4-Methylphenyl)acetophenon
Übersicht
Beschreibung
2-(4-Methylphenyl)acetophenone is an organic compound that falls under the category of acetophenones . It is also known as 1-Phenyl-2-(p-tolyl)ethanone .
Synthesis Analysis
2-(4-Methylphenyl)acetophenone can be synthesized by the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride . Acetophenone, a related compound, has been utilized in the synthesis of many heterocyclic compounds .Chemical Reactions Analysis
Acetophenone, a related compound, has been used in various organic reactions, including (pseudo)-two-, three-, and four-component reactions . It has been utilized in the synthesis of many heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Biologische und Allelochemische Eigenschaften
Acetophenon, ein einfaches Keton, hat besondere Mehrzweckaufgaben in den Lebenswissenschaften . Es ist ein Metabolit, der an mehreren Interaktionen mit verschiedenen Mikroorganismen beteiligt ist . Die biologischen und allelochemischen Eigenschaften von Acetophenon und seinen einfach substituierten Analogen, wie z. B. 2-(4-Methylphenyl)acetophenon, sind von großem Interesse .
Industrielle Produktion und Anwendungen
Die industrielle Produktion von Acetophenon und seine Anwendungen beinhalten verschiedene Methoden . So kann beispielsweise this compound unter Verwendung von Ac2O oder MeCOCl/AlCl3 hergestellt werden .
α-Bromierungsreaktion im experimentellen Unterricht
Die α-Bromierungsreaktion von Carbonylverbindungen, wie z. B. This compound, ist ein wichtiges Thema im Bereich der organischen Chemie . Diese Reaktion wurde in Experimenten der organischen Chemie für Studenten eingesetzt .
Synthese von 4-Chlor-α-Brom-Acetophenon
4-Chlor-α-Brom-Acetophenon kann bei 90 ℃ unter Verwendung von 4-Chlor-Acetophenon als Substrat und Essigsäure als Lösungsmittel synthetisiert werden . Die Bromierung verschiedener Acetophenon-Derivate wurde untersucht .
Herstellung von 4′-Methyl-2′-[ (p -Tolylsulfonyl)oxy]Acetophenon
2′-Hydroxy-4′-methylacetophenon kann zur Herstellung von 4′-Methyl-2′-[ (p -Tolylsulfonyl)oxy]acetophenon verwendet werden . Diese Verbindung kann durch die Fries-Umlagerung von m-Tolyl-Acetat in Gegenwart von Zirkoniumtetrachlorid synthetisiert werden .
Grüne asymmetrische Reduktion von Acetophenon-Derivaten
Chirale Bausteine für die Arzneimittelsynthese wurden mit zwei grünen Verfahren hergestellt . Die Hefe Saccharomyces cerevisiae wurde als Biokatalysator verwendet, und natürliche tiefe eutektische Lösungsmittel (NADES) wurden als alternative Lösungsmittel eingesetzt .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as acetophenone have been shown to interact with enzymes like r-specific alcohol dehydrogenase .
Mode of Action
It’s known that ketones, such as 2-(4-methylphenyl)acetophenone, can react with nucleophiles like nitrogen in a process that forms oximes . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Similar compounds like acetophenone are involved in the synthesis of useful resins and fragrances . They can also undergo reactions like free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that similar compounds like acetophenone can increase the photosensitizing activities of certain drugs .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFDKCJCDVGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287457 | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2430-99-1 | |
| Record name | 2430-99-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)
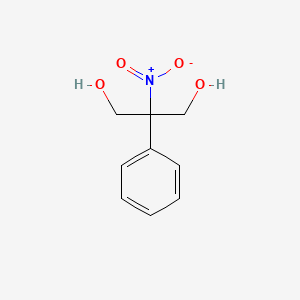

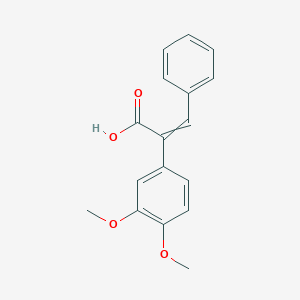

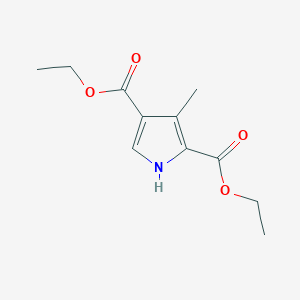
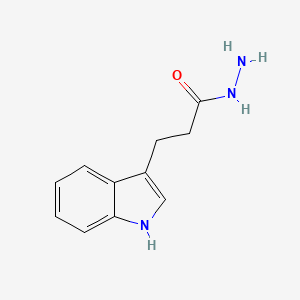

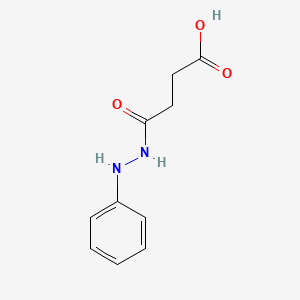
![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)

